5-Ethyl-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine
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Overview
Description
5-Ethyl-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazo[1,2-b]pyridazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions.
Formation of the pyrimidine core: This can be synthesized through condensation reactions involving suitable aldehydes and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-Ethyl-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
Imidazo[1,2-a]pyrimidine: Widely used in medicinal chemistry.
Uniqueness
5-Ethyl-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C19H24N6O |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-[[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]methoxy]-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C19H24N6O/c1-3-15-10-20-19(21-11-15)24-8-6-16(7-9-24)13-26-18-5-4-17-22-14(2)12-25(17)23-18/h4-5,10-12,16H,3,6-9,13H2,1-2H3 |
InChI Key |
YSRJEJWTRABGHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C |
Origin of Product |
United States |
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